molecular formula C6H5Br2ClFN B2602904 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide CAS No. 2243521-18-6

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide

Cat. No.: B2602904
CAS No.: 2243521-18-6
M. Wt: 305.37
InChI Key: CDYPCZLCGZUMKS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a highly reactive and versatile intermediate in organic synthesis. The hydrobromide salt form enhances its solubility and stability, making it easier to handle in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-chloro-3-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified through recrystallization or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-4-chloro-3-fluoropyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(Phenylmethyl)-4-chloro-3-fluoropyridine .

Scientific Research Applications

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological systems.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or link different molecular fragments .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4-chloropyridine
  • 2-(Bromomethyl)-3-fluoropyridine
  • 2-(Chloromethyl)-4-chloro-3-fluoropyridine

Uniqueness

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This combination of halogens allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.BrH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYPCZLCGZUMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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